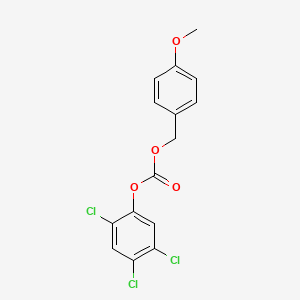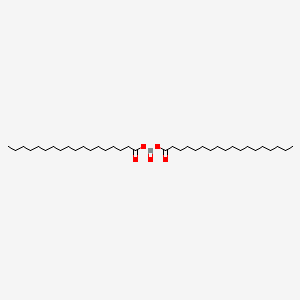
2-Chloro-N-(2-methylbenzene-1-sulfonyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- is a chemical compound with a complex structure that includes a pyridine ring, a carboxamide group, a chlorine atom, and a sulfonyl group attached to a methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the pyridinecarboxamide core. The process often includes chlorination and sulfonylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridinecarboxamides.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinecarboxamide, 2-chloro-N-[(2-nitrophenyl)sulfonyl]-
- 3-Pyridinecarboxamide, 2-chloro-N-[(4-methylphenyl)sulfonyl]-
- 3-Pyridinecarboxamide, 2-chloro-N-[(2,4-difluorophenyl)sulfonyl]-
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- exhibits unique chemical properties due to the presence of the methylphenyl group
Propiedades
Número CAS |
113513-65-8 |
|---|---|
Fórmula molecular |
C13H11ClN2O3S |
Peso molecular |
310.76 g/mol |
Nombre IUPAC |
2-chloro-N-(2-methylphenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O3S/c1-9-5-2-3-7-11(9)20(18,19)16-13(17)10-6-4-8-15-12(10)14/h2-8H,1H3,(H,16,17) |
Clave InChI |
JZPIBRSYSXHYDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


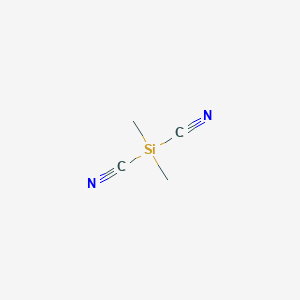
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
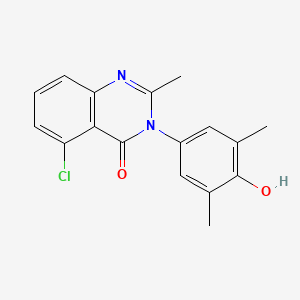
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
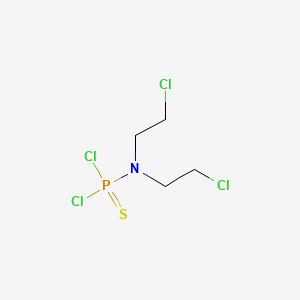
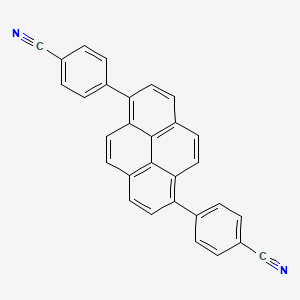
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)



